2-Morpholinomethyl-2'-trifluoromethylbenzophenone
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Overview
Description
2-Morpholinomethyl-2’-trifluoromethylbenzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-Morpholinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of benzophenone derivatives with morpholine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction. Industrial production methods may involve scaling up these reactions in large reactors with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-Morpholinomethyl-2’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters, forming new carbon-carbon bonds.
Scientific Research Applications
2-Morpholinomethyl-2’-trifluoromethylbenzophenone has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Morpholinomethyl-2’-trifluoromethylbenzophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
2-Morpholinomethyl-2’-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:
2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens due to its UV-absorbing properties.
4,4’-Dihydroxybenzophenone: Used in the synthesis of polycarbonate plastics.
2,4-Dihydroxybenzophenone: Studied for its antioxidant properties.
What sets 2-Morpholinomethyl-2’-trifluoromethylbenzophenone apart is the presence of both the morpholine and trifluoromethyl groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJODFOFNDJMZSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643551 |
Source
|
Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-77-1 |
Source
|
Record name | Methanone, [2-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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